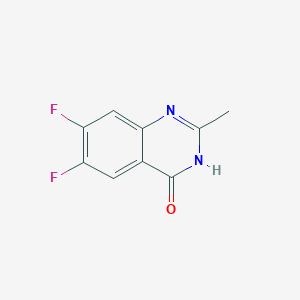

6,7-Difluoro-2-methylquinazolin-4(3H)-one

Description

Properties

IUPAC Name |

6,7-difluoro-2-methyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2N2O/c1-4-12-8-3-7(11)6(10)2-5(8)9(14)13-4/h2-3H,1H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLPYIQYFUKBNRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC(=C(C=C2C(=O)N1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30732903 | |

| Record name | 6,7-Difluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033778-42-5 | |

| Record name | 6,7-Difluoro-2-methylquinazolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30732903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6,7-Difluoro-2-methylquinazolin-4(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential as an antiviral agent, anticancer properties, and effects on various biological pathways.

This compound can be synthesized through the reaction of 2-amino-4,5-difluorobenzoic acid with acetic anhydride. This method results in a stable compound that possesses unique electronic properties due to the presence of fluorine atoms, which enhance its lipophilicity and biological interactions .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an inhibitor of the SARS-CoV-2 virus. Molecular docking studies indicate that this compound demonstrates promising binding affinities to the cysteine protease (Mpro) of COVID-19, comparable to established antiviral agents like remdesivir. The binding affinity was calculated to be around -6.1 kcal/mol, suggesting significant interaction with the active site of the enzyme .

Anticancer Properties

The anticancer potential of this compound has been evaluated against various cancer cell lines. Notably, it exhibits cytotoxic effects against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines. The compound's IC50 values indicate strong inhibitory activity, with some derivatives showing IC50 values as low as 0.20 µM against CDK2 and HER2 kinases, which are critical targets in cancer therapy .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 6,7-Difluoro | MCF7 | 0.20 | CDK2 Inhibition |

| A2780 | 0.177 | HER2 Inhibition | |

| Other Derivative | MCF7 | 0.84 | EGFR Inhibition |

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Tyrosine Kinases : The compound acts as a non-competitive inhibitor for CDK2 and an ATP competitive inhibitor for EGFR, leading to cell cycle arrest and apoptosis in cancer cells .

- Anti-inflammatory Effects : Studies have shown that derivatives of this compound significantly inhibit pro-inflammatory cytokines such as IL-6 and TNF-α .

- Neuroprotective Effects : Preliminary data suggest that this compound may also inhibit acetylcholinesterase (AChE), indicating potential applications in treating Alzheimer's disease .

Case Studies

Several case studies have documented the efficacy of quinazolinone derivatives in clinical settings:

- COVID-19 Treatment : A study demonstrated that compounds similar to this compound showed effective inhibition against Mpro, suggesting their utility in treating viral infections .

- Cancer Therapy : Clinical trials involving quinazolinone derivatives have reported significant tumor reduction in breast and ovarian cancer patients when combined with standard chemotherapy regimens .

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 6,7-difluoro-2-methylquinazolin-4(3H)-one is its potential as an anticancer agent. Studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung cancer cells. The mechanism involves the inhibition of specific tyrosine kinases that play critical roles in cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have reported significant antibacterial effects, making it a candidate for further development as an antimicrobial agent .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for anti-inflammatory activity. Experimental models have shown that it can reduce inflammation markers in animal models, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxicity of this compound against MCF-7 cells. Results indicated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

In antimicrobial testing against E. coli and S. aureus, the compound exhibited minimum inhibitory concentrations (MIC) that suggest strong antibacterial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

Comparison with Similar Compounds

Key Observations :

- Fluorine vs. Methoxy/Chloro : Fluorine substituents (as in the target compound) enhance electronic withdrawal and metabolic stability compared to methoxy or chloro groups, which may alter target selectivity .

- Alkyl Chain Impact: Shorter alkyl chains (e.g., methyl in the target compound) improve synthetic accessibility and reduce steric hindrance compared to nonyl or propyl derivatives .

- Yield Trends : Chlorinated analogs (e.g., 7-Cl derivative) exhibit higher yields (66%) than fluorinated compounds, possibly due to milder reaction conditions .

Pharmacological Activity Comparison

Antimicrobial Activity

- This compound: Demonstrated moderate activity against Pseudomonas aeruginosa virulence factors, likely due to fluorine-enhanced interactions with bacterial enzymes .

Neuroprotective Effects

- 6,7-Dimethoxy-2-ethylquinazolin-4(3H)-one : Reduced cognitive deficits by 60.2% in ischemic stroke models, comparable to reference drug EMHPS .

- Target Compound: No direct neuroprotective data reported, but fluorinated analogs are hypothesized to improve blood-brain barrier penetration due to smaller atomic radius vs. methoxy groups .

Antitumor Potential

- 4-Anilinoquinazoline Derivatives: Upregulated pro-apoptotic Bax protein, indicating antitumor mechanisms distinct from fluorinated/methoxy analogs .

Physicochemical Properties

| Property | This compound | 6,7-Dimethoxy-2-ethylquinazolin-4(3H)-one | 7-Chloro-2-nonylquinazolin-4(3H)-one |

|---|---|---|---|

| LogP (Predicted) | ~2.1 | ~1.8 | ~5.4 |

| Solubility | Moderate (polar solvents) | Low (hydrophobic core) | Very low |

| Metabolic Stability | High (C-F bonds resist oxidation) | Moderate (OCH₃ susceptible to demethylation) | Low (long alkyl chain increases CYP450 metabolism) |

Notes:

- Fluorine substituents improve solubility and metabolic stability compared to methoxy or long-chain alkyl analogs.

- Chlorinated/nonyl derivatives exhibit poor solubility, limiting in vivo applications .

Preparation Methods

Synthesis Overview

The most established synthetic pathway to 6,7-difluoro-2-methylquinazolin-4(3H)-one involves:

- Starting from 2-amino-4,5-difluorobenzoic acid (a fluorinated anthranilic acid derivative).

- Conversion to a benzoxazinone intermediate via reaction with acetic anhydride.

- Subsequent treatment with ammonia to yield the target quinazolinone compound.

This approach is well-documented and provides moderate to good yields, with the ability to confirm structure by spectroscopic methods such as NMR and mass spectrometry.

Stepwise Preparation Method

| Step | Reagents & Conditions | Product | Yield (%) | Key Data |

|---|---|---|---|---|

| 1. Formation of Benzoxazinone Intermediate | 2-amino-4,5-difluorobenzoic acid (1.6416 g, 0.009 mol) reacted with acetic anhydride under reflux for 1 hour | 6,7-difluoro-2-methylbenzo[2,3-d]oxazin-4-one (Compound 2) | 89.5% | Brown powder, mp 158 °C, molecular formula C9H5NO2F2 |

| 2. Conversion to Quinazolinone | Compound 2 (1.69 g, 0.009 mol) refluxed with ammonia solution for 6 hours, followed by acid treatment | 1H-6,7-difluoro-2-methyl-4-quinazolinone (Compound 3a) | 21.95% | White powder, mp 263–270 °C, molecular formula C9H6F2N2O, mol wt 196.15 |

| 3. Further Derivatization (Optional) | Silylation and ribofuranosylation steps for nucleoside analogs | Various intermediates | Variable | Confirmed by 1H, 13C NMR and mass spectra |

Note: The yields and melting points are from the study by [PMC10446935].

Detailed Reaction Conditions and Mechanism Insights

Step 1 (Benzoxazinone formation): The fluorinated anthranilic acid derivative reacts with acetic anhydride, which acts both as an acetylating agent and dehydrating agent, to form the benzoxazinone ring system. This step is typically performed under reflux conditions for approximately 1 hour, yielding a stable benzoxazinone intermediate.

Step 2 (Quinazolinone formation): The benzoxazinone intermediate undergoes ring opening and rearrangement upon treatment with ammonia solution under reflux for 6 hours. Ammonia acts as a nucleophile, opening the oxazinone ring and facilitating cyclization to the quinazolinone core. The reaction mixture is then acidified to precipitate the quinazolinone product.

Characterization: The final product is confirmed by melting point determination, mass spectrometry (showing molecular ion peaks at m/z ~196), and NMR spectroscopy, which confirms the fluorine substitution pattern and methyl group placement.

Alternative Synthetic Routes and Related Compounds

While the above method is direct and well-established for this compound, related fluorinated quinazolinones have been synthesized via condensation of methyl 2-amino-5,6-difluorobenzoate with acetic anhydride to form benzo-oxazine intermediates, which then react with hydrazine hydrate to yield 3-amino-quinazolinones. This method was detailed in a study focusing on antibacterial activity of related compounds and may offer alternative pathways depending on the desired substitution pattern and functionalization.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|

| Direct benzoxazinone route | 2-amino-4,5-difluorobenzoic acid | Acetic anhydride, NH3 solution | 1 h + 6 h reflux | 21.95% (quinazolinone) | Straightforward, well-characterized |

| Ester condensation & hydrazine route | Methyl 2-amino-5,6-difluorobenzoate | Acetic anhydride, hydrazine hydrate | 2 h + reflux | High for intermediate | Produces 3-amino-quinazolinones, useful for derivatives |

Research Findings and Analytical Data

- The direct benzoxazinone method yields a high purity product with melting points consistent with literature values (benzoxazinone mp 158 °C, quinazolinone mp 263–270 °C).

- Mass spectrometry confirms the molecular ion at m/z 196, consistent with the molecular formula C9H6F2N2O.

- NMR spectroscopy (1H and 13C) confirms the substitution pattern and ring structure.

- The hydrazine hydrate method allows access to amino-substituted quinazolinones, which have been evaluated for antibacterial activity, demonstrating the synthetic utility of these intermediates.

Q & A

Q. What quality control practices ensure reproducibility in synthesizing fluorinated quinazolinones?

- Best Practices :

- Pilot Surveys : Conduct small-scale reactions to optimize stoichiometry (e.g., 1:1.2 molar ratio of amine to carbonyl) .

- Triplicate Testing : Repeat bioassays (n=3) to calculate mean ± SD for IC or MIC values .

- Secondary Data : Validate findings with X-ray or HRMS if NMR is inconclusive .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.